3-Chloro-1H-indazole-6-carbaldehyde
Overview
Description
“3-Chloro-1H-indazole-6-carbaldehyde” is a chemical compound with the molecular formula C8H5ClN2O. It has a molecular weight of 180.59 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indazoles, including “3-Chloro-1H-indazole-6-carbaldehyde”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “3-Chloro-1H-indazole-6-carbaldehyde” is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H, (H,10,11) .Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
“3-Chloro-1H-indazole-6-carbaldehyde” is a solid compound stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 180.59 .Scientific Research Applications
Structural and Spectroscopic Analysis
Indazole derivatives, including those structurally similar to 3-Chloro-1H-indazole-6-carbaldehyde, have been extensively studied for their structural and spectroscopic properties. For example, structural (X-ray), spectroscopic (FT-IR, FT-Raman), and computational (DFT) analyses reveal detailed insights into the intermolecular interactions within such compounds. These studies help understand the crystal packing, hydrogen bonding, and π•••π interactions, which are crucial for designing materials with desired physical and chemical properties (Morzyk-Ociepa et al., 2021).
Synthesis and Reactivity
Research on the synthesis and reactivity of indazole derivatives provides foundational knowledge for creating various bioactive molecules and materials with potential applications in medicinal chemistry and material science. For instance, the synthesis of 1H-indazole-3-carbaldehyde through ring opening and diazotization processes highlights the compound's utility in industrial production due to its low cost, simplicity, and efficiency (Gong Ping, 2012).
Applications in Sensing and Material Science
Indazole derivatives have been explored for their potential in sensing applications and material science. The synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, for example, demonstrates the utility of indazole-based compounds in developing materials for sensing acidic environments due to their bright fluorescence and response to protonation (Wrona-Piotrowicz et al., 2022).
Contribution to Organic Chemistry Knowledge
Studies on indazole derivatives contribute significantly to the broader field of organic chemistry, offering insights into reaction mechanisms, molecular rearrangements, and the synthesis of novel compounds. For instance, research on the versatile reactivity of isoindole derivatives under different conditions enables the selective synthesis of novel compounds, showcasing the adaptability and reactivity of indazole-based molecules in organic synthesis (Baglai et al., 2012).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-chloro-2H-indazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPONTVKJJKXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazole-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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